molecular formula C6H7BrF3N3 B15254346 2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine

2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine

Cat. No.: B15254346
M. Wt: 258.04 g/mol
InChI Key: YXZOUPYKDYTKSE-UHFFFAOYSA-N
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Description

2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine is a substituted pyrazole derivative featuring a bromine atom at the 4-position, a trifluoromethyl (-CF₃) group at the 3-position, and an ethanamine (-CH₂CH₂NH₂) substituent at the 1-position of the pyrazole ring. Its molecular formula is C₆H₈BrF₃N₃, with a molecular weight of 284.05 g/mol (calculated).

Properties

Molecular Formula

C6H7BrF3N3

Molecular Weight

258.04 g/mol

IUPAC Name

2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]ethanamine

InChI

InChI=1S/C6H7BrF3N3/c7-4-3-13(2-1-11)12-5(4)6(8,9)10/h3H,1-2,11H2

InChI Key

YXZOUPYKDYTKSE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCN)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromo-3-(trifluoromethyl)aniline with ethyl chloroacetate to form an intermediate, which is then cyclized to form the pyrazole ring . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine can form a new amine derivative, while oxidation can lead to the formation of a nitro or hydroxyl derivative.

Scientific Research Applications

2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and bind to target proteins. The bromo group can participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound: this compound C₆H₈BrF₃N₃ 284.05 -Br (4), -CF₃ (3), -CH₂CH₂NH₂ (1) High polarity due to -CF₃ and amine; bromine enables cross-coupling
2-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine C₆H₈ClF₃N₃ 239.60 -Cl (4), -CF₃ (3), -CH₂CH₂NH₂ (1) Lower MW than Br analog; used in high-purity synthesis
4-Bromo-1-ethyl-1H-pyrazol-3-amine C₅H₈BrN₃ 205.04 -Br (4), -CH₂CH₃ (1) Lipophilic; intermediate for heterocycles
4-Bromo-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine C₉H₁₀BrN₃S 296.17 -Br (4), -CH₂CH₂-thiophene (1) Enhanced aromatic interactions; CNS applications
4-Bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine C₈H₁₄BrN₃ 248.12 -Br (4), branched alkyl (1) High lipophilicity; metabolic stability

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